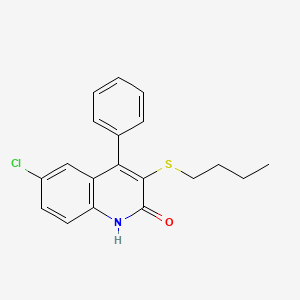
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) is a complex organic compound characterized by its unique structure and significant potential in various scientific fields This compound is notable for its imidazole core, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and isopropanol (i-PrOH), with the reaction being facilitated by microwave irradiation at around 90°C for approximately 30 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The presence of the 4-chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced imidazole derivatives, and substitution reactions can result in various substituted imidazole compounds.
Scientific Research Applications
5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) exerts its effects involves its interaction with specific molecular targets. The imidazole core can interact with enzymes and receptors, modulating their activity. The presence of the 4-chlorophenyl group and trimethyl substitutions can enhance these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(4-Chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
Compared to these similar compounds, 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) stands out due to its unique combination of the imidazole core with the 4-chlorophenyl and trimethyl groups
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2,2,4-trimethyl-3-oxidoimidazol-1-ium 1-oxide |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-7H,1-3H3 |
InChI Key |
YBPIAXHRXGKIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C(N1[O-])(C)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B11612873.png)
![N-tert-butyl-3-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11612879.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11612923.png)
![(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11612930.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11612947.png)
![N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11612961.png)
![N-(4-{[4-cyano-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazol-1-yl]amino}phenyl)acetamide](/img/structure/B11612962.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11612972.png)
![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B11612974.png)
![5,5-Dimethyl-2-[[[1-(2-phenylacetyl)piperidin-4-yl]methylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B11612977.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11612982.png)
